6-chloro-N-methylnicotinamide
Overview
Description
Synthesis Analysis
The synthesis of chlorinated nicotinamide derivatives like 6-chloro-N-methylnicotinamide typically involves halogenation reactions where a chlorine atom is introduced into the nicotinamide moiety. Such synthetic routes may involve direct chlorination under controlled conditions or through the use of chlorinating agents. The specifics of synthesizing 6-chloro-N-methylnicotinamide would depend on the precursor compounds available and the desired specificity for the chlorination site on the nicotinamide ring.
Molecular Structure Analysis
The molecular structure of 6-chloro-N-methylnicotinamide features a pyridine ring substituted with a chlorine atom and a methylated amide group. This structure imparts distinct chemical properties, such as potential hydrogen bonding due to the amide and specific electronic characteristics influenced by the chloro substitution. The presence of chlorine likely affects the electron density across the molecule, influencing its reactivity and interactions with other compounds.
Chemical Reactions and Properties
Chlorinated compounds like 6-chloro-N-methylnicotinamide participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the reacting species and conditions. The chlorine atom can be reactive towards nucleophiles, while the pyridine ring and amide group can engage in interactions and reactions typical of heterocyclic and amide functionalities, respectively.
Physical Properties Analysis
The physical properties of 6-chloro-N-methylnicotinamide, such as melting point, boiling point, and solubility, would be influenced by its molecular structure. The chloro group increases the molecule's polarity, potentially affecting its solubility in polar solvents. The specific physical properties would need to be determined experimentally.
Chemical Properties Analysis
The chemical properties of 6-chloro-N-methylnicotinamide, including acidity/basicity, reactivity, and stability, are shaped by its functional groups. The pyridine ring may exhibit basic character, while the amide group contributes to the molecule's overall stability and reactivity profile. The presence of the chlorine atom adds to the molecule's electrophilic character, making it susceptible to nucleophilic attack.
The provided information draws from general principles of organic chemistry and related studies on chlorinated compounds and nicotinamide derivatives. Direct studies on 6-chloro-N-methylnicotinamide would provide more specific insights into its synthesis, properties, and potential applications.
Scientific Research Applications
Fluorescence Quenching in Proteins : N'-methylnicotinamide chloride has been found to effectively quench tryptophyl fluorescence in proteins, primarily through a collisional mechanism. This property is significant for studying protein structure and function (Holmes & Robbins, 1974)(Holmes & Robbins, 1974).
Synergistic Antileukemic Effect : In combination with other compounds, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), 6-aminonicotinamide has shown a synergistic effect in increasing the life span of mice bearing L1210 leukemia cells, potentially leading to long-term disease-free survivors (Berger, Catino, & Vietti, 1982)(Berger, Catino, & Vietti, 1982).
Coordination Chemistry : 6-Methylnicotinamide displays structural parameters similar to nicotinamide, suggesting low electronic effect and potential for more steric effects in coordination chemistry (Schlenker & Staples, 2002)(Schlenker & Staples, 2002).
Inhibition of Arterial Thrombosis : N-methylnicotinamide has been found to inhibit the development of arterial thrombosis in hypertensive rats. This is achieved by producing or releasing prostacyclin, inhibiting platelets, and enhancing fibrinolysis, partly due to decreased levels of plasminogen activator inhibitor - 1 (Mogielnicki et al., 2007)(Mogielnicki et al., 2007).
Biochemical Analysis : A method involving LC-postcolumn photoirradiation with 18-crown-6 has been developed for determining N1-methylnicotinamide in human urine and serum, with over 95% recovery, highlighting its use in biochemical analysis (Mawatari et al., 1998)(Mawatari et al., 1998).
Cell Proliferation and DNA Synthesis : 1-Methylnicotinamide has been shown to stimulate DNA synthesis and cell proliferation in rat liver cells in culture, suggesting a role in cell growth by lowering intracellular NAD levels (Hoshino, Kühne, & Kröger, 1982)(Hoshino, Kühne, & Kröger, 1982).
Safety And Hazards
6-Chloro-N-methylnicotinamide is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
6-chloro-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYOMDZKXMQLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494337 | |
Record name | 6-Chloro-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methylnicotinamide | |
CAS RN |
54189-82-1 | |
Record name | 6-Chloro-N-methylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54189-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, 6-chloro-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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